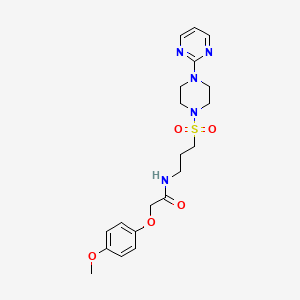

2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-29-17-4-6-18(7-5-17)30-16-19(26)21-10-3-15-31(27,28)25-13-11-24(12-14-25)20-22-8-2-9-23-20/h2,4-9H,3,10-16H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKXQQZMOOLWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic molecule belonging to the class of acetamides. It has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a methoxyphenoxy group, a pyrimidinyl moiety, and a piperazine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 372.46 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that it may act as an inhibitor of certain kinases or proteases involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the piperazine ring may enhance the compound's binding affinity to target proteins involved in tumor progression.

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

-

In Vitro Studies :

- A study assessed the cytotoxicity of various derivatives of similar structures on cancer cell lines, demonstrating that modifications in the substituents significantly affected their potency. The results indicated that compounds with methoxy groups showed enhanced activity against breast cancer cells (MCF-7) .

- In Vivo Studies :

- Clinical Trials :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its sulfonamide-piperazine-pyrimidine core, distinguishing it from analogs with alternative linkages or substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Backbone Flexibility vs. This may influence receptor binding or metabolic stability. Example 114’s piperidinyl-pyridine system (vs.

Heteroaromatic Substituents :

- The pyrimidin-2-yl group in the target compound contrasts with Example 121’s 1H-indazol-5-yl substituent, which may confer differential interactions with enzymatic active sites (e.g., kinases) .

Pharmacokinetic Implications: The 4-methoxyphenoxy group in the target compound and Ranolazine Impurity H may enhance lipophilicity compared to simpler phenyl or pyridinyl substituents, affecting absorption and distribution .

Synthetic Accessibility :

- The target compound’s synthesis (65% yield) is more efficient than Example 113’s 36.4% yield for a related pyrimidine intermediate, highlighting optimized coupling strategies .

Research Findings and Limitations

- Structural Analogues in Patents: Compounds like Example 72 (EP 2,903,618) with 4-methylpiperazine and pyridin-4-ylamino groups demonstrate that minor substituent changes significantly modulate bioactivity, though specific data for the target compound are absent .

- Anticonvulsant Context : While unrelated structurally, piperazinylalkyl succinic acid imides (e.g., from ) show that piperazine derivatives can exhibit CNS activity, suggesting a possible unexplored therapeutic niche for the target compound .

- Data Gaps: No direct pharmacological or ADMET data for the target compound are provided in the evidence. Comparative efficacy or toxicity must be inferred from structurally related patents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.